molecular formula C4H12NSi2 B14245394 Tetramethyl-disilylamin

Tetramethyl-disilylamin

Cat. No.: B14245394
M. Wt: 130.31 g/mol
InChI Key: ALTKJGPZXODTOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetramethyl-disilylamin is an organosilicon compound with the chemical formula (CH₃)₂SiNHSi(CH₃)₂ It is a derivative of disilane, where two silicon atoms are bonded to a nitrogen atom and each silicon atom is further bonded to two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyl-disilylamin can be synthesized through several methods. One common method involves the reaction of chlorosilanes with ammonia or amines. For example, the reaction of dimethylchlorosilane with ammonia can yield this compound. The reaction typically occurs under controlled conditions, often requiring a catalyst to facilitate the process.

Industrial Production Methods: In industrial settings, this compound is produced through large-scale reactions involving chlorosilanes and ammonia. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: Tetramethyl-disilylamin undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form siloxanes and other silicon-containing compounds.

    Reduction: Reduction reactions can lead to the formation of simpler silanes.

    Substitution: The nitrogen atom in this compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, ozone, and other oxidizing agents are commonly used in oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and other reducing agents are used for reduction reactions.

    Substitution Reactions: Various halogenating agents and other reagents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Siloxanes and other silicon-oxygen compounds.

    Reduction: Simpler silanes such as dimethylsilane.

    Substitution: Compounds with different functional groups replacing the methyl groups.

Scientific Research Applications

Tetramethyl-disilylamin has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds. Its unique structure makes it valuable in studying silicon-nitrogen chemistry.

    Biology: Research is ongoing to explore its potential biological activities and interactions with biomolecules.

    Medicine: While not widely used in medicine, its derivatives are being investigated for potential therapeutic applications.

    Industry: It is used in the production of silicon-based materials, including coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of tetramethyl-disilylamin involves its ability to participate in various chemical reactions due to the presence of silicon and nitrogen atoms. The nitrogen atom can act as a nucleophile, participating in substitution and addition reactions. The silicon atoms can undergo oxidation and reduction, leading to the formation of various silicon-containing compounds. The exact molecular targets and pathways depend on the specific reactions and conditions involved.

Comparison with Similar Compounds

    Tetramethylsilane: Similar in structure but lacks the nitrogen atom. It is used as a standard in nuclear magnetic resonance spectroscopy.

    Hexamethyldisilazane: Contains a similar silicon-nitrogen-silicon structure but with additional methyl groups. It is used as a silylating agent in organic synthesis.

    Dimethyldichlorosilane: Contains silicon-chlorine bonds instead of silicon-nitrogen bonds. It is used in the production of silicone polymers.

Uniqueness: Tetramethyl-disilylamin is unique due to the presence of both silicon and nitrogen atoms, allowing it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it valuable in various applications.

Properties

Molecular Formula

C4H12NSi2

Molecular Weight

130.31 g/mol

InChI

InChI=1S/C4H12NSi2/c1-5(2)7(3,4)6/h1-4H3

InChI Key

ALTKJGPZXODTOP-UHFFFAOYSA-N

Canonical SMILES

CN(C)[Si](C)(C)[Si]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.